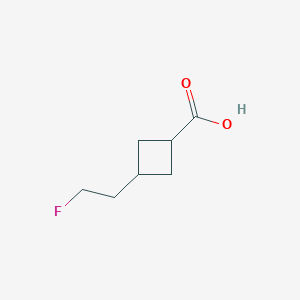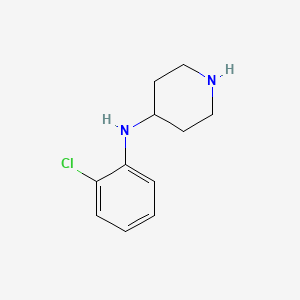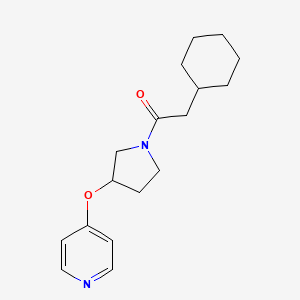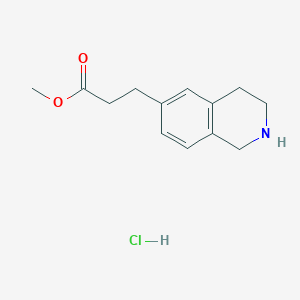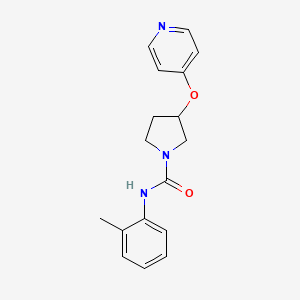
3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide, commonly known as P4C, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. P4C belongs to the class of pyrrolidine carboxamide compounds that are known to exhibit a wide range of biological activities.
Scientific Research Applications
Photocatalytic Degradation
The study on the kinetics and products of TiO2 photocatalytic degradation of pyridine in water highlights the rapid elimination of pyridine, a component structurally related to 3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide, via photocatalysis. This process is compared to benzamide degradation, emphasizing the potential application of such compounds in environmental remediation technologies (Maillard-Dupuy et al., 1994).
Anti-Inflammatory Applications
Research on 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, a structurally related compound, as an anti-inflammatory agent for the treatment of adjuvant-induced arthritis demonstrates the potential therapeutic applications of pyridine carboxamides in inflammatory diseases (Rajeswaran & Srikrishnan, 2008).
Non-linear Optical and Anticancer Properties
A study on the synthesis and computational analysis of pyridin-2-yl carboxamide derivatives underlines their promising non-linear optical (NLO) properties and potential anticancer activity, particularly through interactions that may inhibit tubulin polymerization (Jayarajan et al., 2019).
Enriched Biological Activities
The development of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids showcases the synthesis of new chemical entities with improved antibacterial, anti-inflammatory, and antioxidant activities. This highlights the versatility of pyridin-4-yloxy derivatives in creating compounds with enriched biological functions (Sribalan et al., 2016).
properties
IUPAC Name |
N-(2-methylphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-16(13)19-17(21)20-11-8-15(12-20)22-14-6-9-18-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXKMMNAJKEESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2793582.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2793584.png)
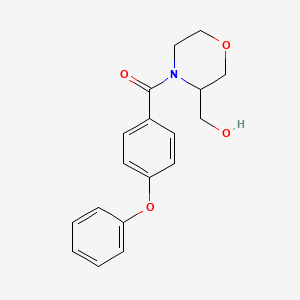
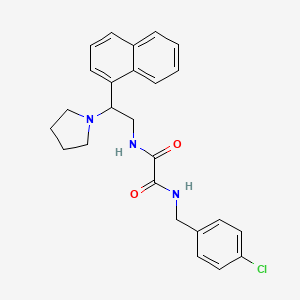
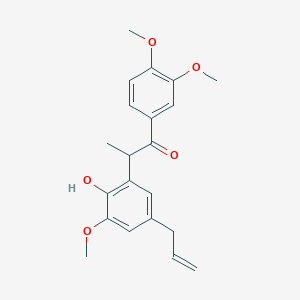
![N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2793589.png)
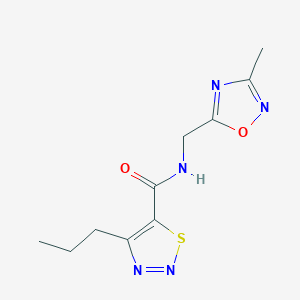
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2793595.png)
![3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2793596.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793597.png)
